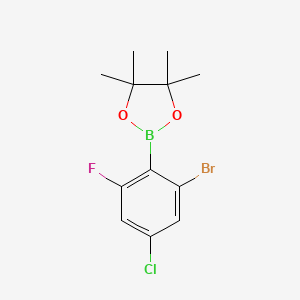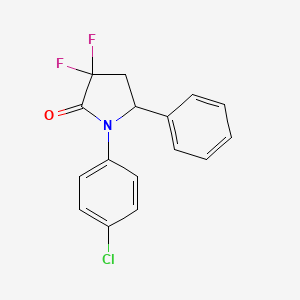
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with difluoroacetophenone under basic conditions to form an intermediate, which is then cyclized to produce the desired pyrrolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The compound can also participate in addition reactions with electrophiles, leading to the formation of various adducts.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3,3-difluoro-5-methylpyrrolidin-2-one: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-3,3-difluoro-5-ethylpyrrolidin-2-one: The presence of an ethyl group instead of a phenyl group also results in distinct properties and applications.
1-(4-Chlorophenyl)-3,3-difluoro-5-isopropylpyrrolidin-2-one: The isopropyl group further alters the compound’s characteristics, making it suitable for different applications.
Eigenschaften
Molekularformel |
C16H12ClF2NO |
|---|---|
Molekulargewicht |
307.72 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H12ClF2NO/c17-12-6-8-13(9-7-12)20-14(10-16(18,19)15(20)21)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI-Schlüssel |
UXMBRJXUCDHBJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=O)C1(F)F)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)


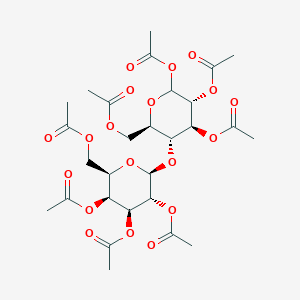
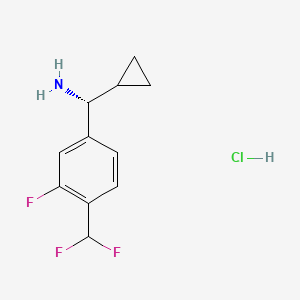
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)

![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)
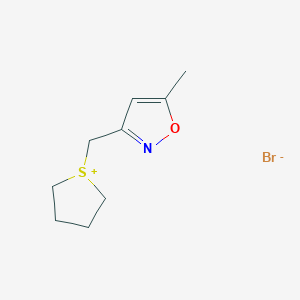
![3',6'-diamino-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14025035.png)
